3-Amino-6-chloroquinolin-4-ol
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Overview
Description
3-Amino-6-chloroquinolin-4-ol is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloroquinolin-4-ol typically involves the nucleophilic substitution of 4,7-dichloroquinoline with appropriate amines. One common method is the reaction of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole under specific conditions . This reaction is often carried out in the presence of a base and at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-chloroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-chloroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Exhibits antimicrobial and antimalarial activities, making it a candidate for drug development.
Industry: Utilized in the production of dyes, catalysts, and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloroquinolin-4-ol involves its interaction with various molecular targets:
Antimicrobial Activity: It inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.
Anticancer Activity: It binds to DNA and inhibits the activity of topoisomerases, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxy group.
Quinoline: The parent compound with a simpler structure.
Uniqueness: Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research .
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-amino-6-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13) |
InChI Key |
XEHDUSBRFAANJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)N |
Origin of Product |
United States |
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